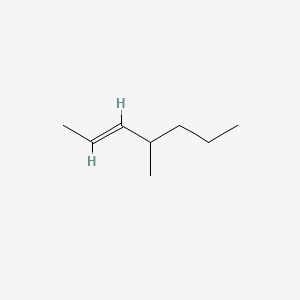

4-Methyl-2-heptene

Description

(E)-4-Methyl-2-heptene is a hydrocarbon.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3404-56-6 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(E)-4-methylhept-2-ene |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

InChI Key |

SVGLFIBXFVQUQY-GQCTYLIASA-N |

SMILES |

CCCC(C)C=CC |

Isomeric SMILES |

CCCC(C)/C=C/C |

Canonical SMILES |

CCCC(C)C=CC |

Other CAS No. |

66225-17-0 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methyl-2-heptene from simple precursors

Abstract

This technical guide provides a detailed examination of synthetic routes for the preparation of 4-Methyl-2-heptene, a valuable alkene in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. Two primary, effective, and scalable methodologies are presented: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. Each method is detailed with comprehensive experimental protocols, reaction mechanisms, and quantitative data. The guide also includes visualizations of synthetic pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is an eight-carbon branched alkene. Its structure is of interest as a fragment in the synthesis of more complex molecules and as a subject for studying the stereochemical outcomes of olefination reactions. The selection of an appropriate synthetic strategy depends on factors such as precursor availability, desired stereoselectivity (E/Z isomerism), and scalability. This guide focuses on two classical and reliable methods for its synthesis from simple and readily available chemical precursors.

Recommended Synthetic Pathways

Two principal pathways are detailed for the synthesis of this compound:

-

Route A: The Wittig Reaction. This method offers a direct approach to forming the carbon-carbon double bond with good control over its position. The synthesis involves the reaction of an aldehyde with a phosphorus ylide.

-

Route B: Grignard Reaction followed by Dehydration. This two-step sequence first constructs a secondary alcohol intermediate, which is subsequently dehydrated to yield the target alkene. While robust, this method may yield a mixture of alkene isomers.

The overall workflow for selecting and executing a synthesis is presented below.

Physical and chemical properties of 4-Methyl-2-heptene

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-heptene

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1][2][3] As an alkene, its structure is characterized by a seven-carbon chain with a double bond at the second carbon and a methyl group at the fourth carbon. This compound exists as two stereoisomers: (E)-4-Methyl-2-heptene (trans) and (Z)-4-Methyl-2-heptene (cis).[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and relevant spectral data for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H16 | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1][2][3] |

| IUPAC Name | (E)-4-methylhept-2-ene and (Z)-4-methylhept-2-ene | [2][4] |

| CAS Number | 3404-56-6 (for the mixture or unspecified isomer) | [2][3] |

| 66225-17-0 (for the trans or E-isomer) | [1][2][5] | |

| Density | 0.712 g/cm³ | [1][6] |

| Boiling Point | 120.2°C (estimate) | [1][6] |

| Melting Point | -103.01°C (estimate) | [1][6] |

| Refractive Index | 1.4080 | [1][6] |

| Water Solubility | Predicted to be practically insoluble. | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.52 (Predicted) | [8] |

Stereoisomerism

This compound has a double bond that can result in E/Z (trans/cis) isomerism, leading to two distinct geometric isomers with potentially different physical properties and reactivity.

Caption: Geometric isomers of this compound.

Chemical Reactivity

As an alkene, this compound's reactivity is dominated by the nucleophilic character of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Key reactions include:

-

Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) yields the saturated alkane, 4-methylheptane.[7]

-

Halogenation: It reacts with halogens like bromine (Br₂) or chlorine (Cl₂) to form vicinal dihalides, such as 2,3-dibromo-4-methylheptane.[7]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

-

Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol, 4-methyl-3-heptanol or 4-methyl-2-heptanol, depending on potential carbocation rearrangements.

-

Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the double bond, resulting in an anti-Markovnikov addition product.[7]

Caption: Common chemical reactions of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. Below are generalized protocols for common synthetic routes.

Synthesis via Grignard Reaction

A Grignard reaction provides a versatile method for carbon-carbon bond formation.[7] The synthesis of this compound can be envisioned by reacting a suitable Grignard reagent with an appropriate aldehyde or ketone, followed by dehydration.

Protocol:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether to the magnesium turnings.

-

If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Carbonyl Compound:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of a suitable carbonyl compound (e.g., propanal) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Dehydration:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent via rotary evaporation.

-

The resulting secondary alcohol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield this compound.

-

-

Purification:

-

Purify the crude product by fractional distillation to isolate this compound.

-

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Synthesis via Dehydrohalogenation

This classic elimination reaction involves treating an appropriate alkyl halide with a strong base to form an alkene.

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the alkyl halide (e.g., 3-bromo-4-methylheptane) in a suitable alcoholic solvent (e.g., ethanol).

-

Add a strong base, such as potassium hydroxide (KOH), to the solution.

-

-

Elimination Reaction:

-

Heat the reaction mixture to reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

-

Purification:

-

Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain this compound. Note that this method may produce a mixture of E and Z isomers, as well as other positional isomers.

-

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for C-H stretching of alkanes and alkenes (~2850-3000 cm⁻¹), C=C stretching (~1650 cm⁻¹), and out-of-plane C-H bending for the alkene hydrogens, which can help distinguish between cis and trans isomers.[9]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of C8H16.[10] The fragmentation pattern will be characteristic of a branched alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals would include those for the vinyl protons in the 5-6 ppm region, with coupling constants that can differentiate between the E and Z isomers. Aliphatic protons will appear in the 0.8-2.2 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The olefinic carbons will resonate in the 120-140 ppm region.

-

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H16 | CID 5352648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. (Z)-4-methylhept-2-ene | C8H16 | CID 5352649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptene, 4-methyl-, (E)- [webbook.nist.gov]

- 6. 4-methyl-cis-2-heptene CAS#: [m.chemicalbook.com]

- 7. Buy this compound (EVT-1572084) | 3404-56-6 [evitachem.com]

- 8. Human Metabolome Database: Showing metabocard for (E)-4-Methyl-2-heptene (HMDB0061910) [hmdb.ca]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4-Methyl-2-heptene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene 4-methyl-2-heptene, a hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details its chemical structure, IUPAC nomenclature, stereoisomerism, and key physicochemical properties. Furthermore, it outlines established methodologies for its synthesis, offering a foundational understanding for laboratory applications. All quantitative data is presented in standardized tables for clarity and comparative analysis.

Chemical Structure and IUPAC Nomenclature

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2] Its structure consists of a seven-carbon chain (heptane) with a double bond located at the second carbon position and a methyl group attached to the fourth carbon.

The IUPAC name for this compound is 4-methylhept-2-ene . The numbering of the carbon chain begins at the end closest to the double bond, hence the "-2-ene" designation. The methyl substituent is located at the fourth carbon atom.

Stereoisomerism

Due to the presence of a double bond with different substituents on each of the doubly bonded carbons, this compound exists as a pair of stereoisomers: (E)-4-methyl-2-heptene and (Z)-4-methyl-2-heptene. This E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation about the carbon-carbon double bond.

-

(E)-4-methyl-2-heptene : The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-4-methyl-2-heptene : The higher priority groups on each carbon of the double bond are on the same side.

The determination of priority is based on the Cahn-Ingold-Prelog (CIP) priority rules.

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound, including its stereochemistry.

References

4-Methyl-2-heptene: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-heptene, a branched-chain alkene, is a volatile organic compound (VOC) with potential significance in flavor chemistry and as a biomarker. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and sources. While direct citations for this compound are limited, substantial evidence points to the presence of its isomer, 3-methyl-2-heptene, in beef, particularly from pasture-fed cattle, suggesting a dietary or metabolic origin. This document summarizes the available data, details relevant analytical methodologies, and explores the potential biosynthetic pathways. The information is presented to support further research into the biological relevance and potential applications of this and related compounds.

Natural Occurrence

The primary documented natural source of a methyl-2-heptene isomer is in the volatile fraction of beef. Specifically, research has identified 3-methyl-2-heptene as a compound contributing to the flavor profile of beef, with its presence being notably associated with cattle finished on pasture or hay-based diets. This suggests a potential link between the animal's diet and the formation of this branched-chain alkene.

While direct evidence for the natural occurrence of This compound in plants or insects is currently scarce in publicly available scientific literature, its structural similarity to known semiochemicals and plant volatiles warrants further investigation into these areas. The compound has been detected in human saliva, though its origin (endogenous or exogenous) is not fully elucidated.[1]

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in various natural sources within the reviewed scientific literature. The focus of many studies on beef volatiles has been on the identification of compounds rather than their precise quantification.

Table 1: Summary of Natural Occurrence of Methyl-2-heptene Isomers

| Compound | Source | Matrix | Diet Influence | Quantitative Data |

| 3-Methyl-2-heptene | Bovine (Cattle) | Cooked Beef | Higher prevalence in pasture/hay-fed animals | Not consistently reported |

| This compound | Human | Saliva | Unknown | Not quantified |

Experimental Protocols

The identification and analysis of this compound and its isomers from natural sources primarily rely on gas chromatography-mass spectrometry (GC-MS) techniques, often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection from Meat

This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in meat.

Objective: To extract volatile and semi-volatile organic compounds from a meat matrix for subsequent GC-MS analysis.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: A known weight of the meat sample (typically 1-5 g) is minced or homogenized and placed into a 20 mL headspace vial.

-

Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone) may be added to the vial for quantification purposes.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. Agitation may be used to facilitate this process.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same incubation temperature to adsorb the volatile analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column for separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the volatile compounds extracted from the sample.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

Injector Temperature: Typically set at 250°C for thermal desorption from the SPME fiber.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 400.

-

Compound Identification: Identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as the National Institute of Standards and Technology (NIST) library and by comparing retention indices with known standards.

Potential Biosynthesis and Logical Relationships

The presence of 3-methyl-2-heptene in pasture-fed cattle suggests a biosynthetic pathway linked to the animal's diet and rumen microbiology. Branched-chain fatty acids, derived from the microbial fermentation of amino acids in the rumen, are known precursors to a variety of branched-chain compounds in ruminants.

Below is a conceptual workflow illustrating the likely origin and analysis of methyl-heptene isomers in beef.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-2-heptene: (E) and (Z) Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 4-methyl-2-heptene, molecules of interest in synthetic organic chemistry and as potential building blocks in drug development. This document details their synthesis, purification, and spectroscopic characterization, presenting data in a structured format for ease of comparison and implementation in a laboratory setting.

Physicochemical Properties

The (E) and (Z) isomers of this compound share the same molecular formula and mass but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This structural difference leads to variations in their physical properties.

| Property | (E)-4-Methyl-2-heptene | (Z)-4-Methyl-2-heptene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1][2][3][4] | 112.21 g/mol [5] |

| CAS Number | 66225-17-0[1] | 66225-16-9[6] |

| Boiling Point | ~120.2 °C (estimated)[1] | 114 °C |

| Synonyms | trans-4-Methyl-2-heptene | cis-4-Methyl-2-heptene |

Stereoselective Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and reaction conditions.

Synthesis of (Z)-4-Methyl-2-heptene

The (Z)-isomer can be preferentially synthesized using a non-stabilized Wittig ylide. The reaction involves the formation of a phosphonium ylide from an alkyl halide and triphenylphosphine, followed by its reaction with a ketone.

Experimental Protocol: Synthesis of (Z)-4-Methyl-2-heptene

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep orange or red.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by fractional distillation to separate the (Z)-isomer from any minor (E)-isomer and other byproducts.

-

Synthesis of (E)-4-Methyl-2-heptene

To favor the formation of the more thermodynamically stable (E)-isomer, the Schlosser modification of the Wittig reaction can be employed. This method involves the use of a second equivalent of strong base to deprotonate the betaine intermediate, followed by protonation.

Experimental Protocol: Synthesis of (E)-4-Methyl-2-heptene (Schlosser Modification)

-

Ylide and Betaine Formation:

-

Follow the same procedure as for the (Z)-isomer synthesis to generate the ethyltriphenylphosphonium ylide.

-

Cool the ylide solution to -78 °C and add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 1 hour to form the betaine intermediate.

-

-

Schlosser Modification:

-

While maintaining the temperature at -78 °C, add a second equivalent of a strong base, such as phenyllithium, dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a proton source, such as tert-butanol (t-BuOH), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Follow the same workup and purification procedure as described for the (Z)-isomer, utilizing fractional distillation for final purification.

-

Separation and Purification

The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.

Fractional Distillation

Given the difference in their boiling points, fractional distillation is a viable method for separating the two isomers on a preparative scale.[7][8][9] A fractionating column with a high number of theoretical plates is recommended for efficient separation.

Experimental Protocol: Fractional Distillation

-

Set up a fractional distillation apparatus with a Vigreux or packed column.

-

Carefully heat the mixture of isomers in a round-bottom flask with a heating mantle.

-

Slowly increase the temperature and collect the fraction that distills at the boiling point of the desired isomer. The (Z)-isomer, having the lower boiling point, will distill first.

-

Monitor the temperature at the head of the column closely to ensure a clean separation.

Gas Chromatography (GC)

For analytical separation and purity assessment, gas chromatography is a highly effective technique. The choice of the stationary phase is crucial for resolving the isomers.

Experimental Protocol: Gas Chromatography

-

Column: A long capillary column (e.g., 50-100 m) with a polar stationary phase (e.g., Carbowax 20M or a similar polyethylene glycol phase) is recommended for optimal separation of cis/trans isomers.[10][11]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial isothermal period followed by a slow temperature ramp can enhance separation.

-

Detector: Flame Ionization Detector (FID).

On a nonpolar stationary phase, the more volatile trans ((E)) isomer typically elutes before the cis ((Z)) isomer.[12] However, on polar stationary phases, the elution order may be reversed due to stronger interactions of the more exposed double bond in the cis isomer with the stationary phase.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the (E) and (Z) stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic.

Predicted ¹H NMR Data

| Proton | (E)-4-Methyl-2-heptene (Predicted δ, ppm) | (Z)-4-Methyl-2-heptene (Predicted δ, ppm) |

| H2 (vinylic) | ~5.4 (dq) | ~5.3 (dq) |

| H3 (vinylic) | ~5.5 (dd) | ~5.4 (dd) |

| H4 (methine) | ~2.1 (m) | ~2.5 (m) |

| C4-CH₃ | ~1.0 (d) | ~1.0 (d) |

| H5 (methylene) | ~1.3 (m) | ~1.3 (m) |

| H6 (methylene) | ~1.3 (m) | ~1.3 (m) |

| H7 (methyl) | ~0.9 (t) | ~0.9 (t) |

| H1 (methyl) | ~1.7 (d) | ~1.6 (d) |

Key Diagnostic Feature: The coupling constant (J) between the vinylic protons (H2 and H3) is significantly different for the two isomers. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).

Predicted ¹³C NMR Data

| Carbon | (E)-4-Methyl-2-heptene (Predicted δ, ppm) | (Z)-4-Methyl-2-heptene (Predicted δ, ppm) |

| C1 | ~18 | ~13 |

| C2 | ~125 | ~124 |

| C3 | ~135 | ~134 |

| C4 | ~40 | ~35 |

| C4-CH₃ | ~20 | ~20 |

| C5 | ~30 | ~30 |

| C6 | ~23 | ~23 |

| C7 | ~14 | ~14 |

Note: The chemical shifts of the allylic carbons (C1 and C4) are expected to be different between the two isomers due to stereochemical effects.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum are highly characteristic of the substitution pattern of the double bond.

| Vibration | (E)-4-Methyl-2-heptene | (Z)-4-Methyl-2-heptene |

| =C-H Stretch | ~3020-3000 cm⁻¹ | ~3020-3000 cm⁻¹ |

| C=C Stretch | ~1675-1665 cm⁻¹ (weak) | ~1660-1650 cm⁻¹ (weak to medium) |

| =C-H Out-of-plane bend | ~970-960 cm⁻¹ (strong) | ~730-675 cm⁻¹ (medium) |

The most definitive feature is the strong absorption band around 965 cm⁻¹ for the (E)-isomer, which is absent in the spectrum of the (Z)-isomer.[13][14][15] The (Z)-isomer will show a medium intensity band in the 730-675 cm⁻¹ region.[13]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are constitutional isomers. The molecular ion peak (M⁺) should be observed at m/z = 112.

Predicted Fragmentation Pattern

The fragmentation of alkenes is often complex. Common fragmentation pathways include allylic cleavage and rearrangements.

-

Molecular Ion (M⁺): m/z = 112

-

Loss of a methyl group (-CH₃): m/z = 97

-

Loss of an ethyl group (-C₂H₅): m/z = 83

-

Loss of a propyl group (-C₃H₇): m/z = 69 (likely a prominent peak due to the formation of a stable secondary carbocation)

-

Loss of a butyl group (-C₄H₉): m/z = 55

While the overall fragmentation patterns are similar, subtle differences in the relative intensities of the fragment ions may be observed between the (E) and (Z) isomers, but these are often not sufficient for unambiguous identification without authentic standards.

Conclusion

This technical guide provides a detailed framework for the synthesis, separation, and characterization of the (E) and (Z) stereoisomers of this compound. The provided experimental protocols, based on established synthetic methodologies, offer a practical starting point for laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in organic synthesis and drug development. The distinct differences in their NMR and IR spectra provide reliable methods for the unambiguous identification of each stereoisomer.

References

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H16 | CID 5352648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-4-methylhept-2-ene | C8H16 | CID 5352649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-2-Heptene, 4-methyl [webbook.nist.gov]

- 7. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 8. Purification [chem.rochester.edu]

- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. vurup.sk [vurup.sk]

- 12. benchchem.com [benchchem.com]

- 13. IR spectrum: Alkenes [quimicaorganica.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4-Methyl-2-heptene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene 4-Methyl-2-heptene (C₈H₁₆). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~5.4 | m | - | H-2, H-3 |

| 2 | ~2.1 | m | - | H-4 |

| 3 | ~1.6 | dd | ~6.5, 1.5 | H-1 (CH₃) |

| 4 | ~1.3 | m | - | H-5 (CH₂) |

| 5 | ~0.9 | d | ~6.5 | H-8 (CH₃) |

| 6 | ~0.85 | t | ~7.0 | H-6, H-7 (CH₃) |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative example.

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~132 | C-3 |

| 2 | ~125 | C-2 |

| 3 | ~41 | C-4 |

| 4 | ~30 | C-5 |

| 5 | ~23 | C-8 |

| 6 | ~20 | C-6 |

| 7 | ~18 | C-1 |

| 8 | ~14 | C-7 |

Note: Peak assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| 2960, 2925, 2870 | Strong | C-H stretch (alkane) |

| ~1670 | Weak | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 69 | Strong | [M - C₃H₇]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 41 | Very Strong | [C₃H₅]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse sequence is used for acquisition.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 200-250 ppm) is required compared to ¹H NMR.

-

A longer relaxation delay and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat (undiluted) thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

FTIR Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample (as a thin film between the plates) is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: As a volatile liquid, this compound is well-suited for gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of this compound.

References

Molecular formula and molecular weight of 4-Methyl-2-heptene

An In-Depth Technical Guide to 4-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and key physicochemical properties of this compound. It also outlines detailed experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques in modern research and development.

Molecular Structure and Identity

This compound is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-carbon chain (heptene) with a double bond located at the second carbon position and a methyl group attached to the fourth carbon.

-

Molecular Formula: C₈H₁₆

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

-

Atomic Weight of Carbon (C): 12.011 g/mol

-

Atomic Weight of Hydrogen (H): 1.008 g/mol

The molecular weight of this compound is calculated as follows:

(8 × 12.011 g/mol ) + (16 × 1.008 g/mol ) = 96.088 g/mol + 16.128 g/mol = 112.216 g/mol

Based on computational data from various chemical databases, the commonly cited molecular weight is 112.21 g/mol .[1][2][3][4][5]

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for its handling, purification, and use in experimental settings.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 112.21 | g/mol | [1][2][3][4][5] |

| Boiling Point | 113.5 - 114.1 | °C | [4] |

| Density | 0.712 | g/cm³ | [1] |

| Refractive Index | 1.408 | [1] | |

| Melting Point | -103.01 (estimate) | °C | [1] |

| Water Solubility | 0.0085 | g/L | [6] |

| logP (Octanol/Water Partition Coefficient) | 4.52 | [6] |

Experimental Protocols

Accurate characterization of this compound requires robust analytical techniques. Below are detailed methodologies for its analysis by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[7] It is highly effective for the analysis of hydrocarbons like this compound.

Objective: To separate this compound from a mixture and confirm its identity and purity based on its retention time and mass spectrum.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of the sample containing this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

-

The concentration should be optimized to be within the linear range of the detector, typically in the low ppm (µg/mL) range.

-

If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) column to clean up the sample and remove interfering matrix components.[8][9]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for hydrocarbon analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard.

-

The obtained mass spectrum is compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation. The fragmentation pattern for this compound will show characteristic ions resulting from the cleavage of the aliphatic chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation.

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K (25 °C).

-

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Expected Chemical Shifts: Alkenyl protons (=CH-) are expected to appear in the deshielded region of the spectrum, typically between δ 4.5 and 6.0 ppm.[10][11] Aliphatic protons (CH, CH₂, CH₃) will resonate upfield, generally between δ 0.8 and 2.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Expected Chemical Shifts: The sp² hybridized carbons of the double bond (C=C) are expected to appear significantly downfield, in the range of δ 110-140 ppm.[11] The sp³ hybridized aliphatic carbons will appear upfield, typically between δ 10 and 40 ppm.

-

-

Data Analysis:

-

Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of adjacent protons.

-

Correlate the ¹H and ¹³C spectra using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment of all signals and confirmation of the molecular structure.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be this compound, utilizing the protocols described above.

References

- 1. chembk.com [chembk.com]

- 2. This compound (CAS 3404-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C8H16 | CID 5352648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. (Z)-4-methylhept-2-ene | C8H16 | CID 5352649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for (E)-4-Methyl-2-heptene (HMDB0061910) [hmdb.ca]

- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 8. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 9. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Boiling and Melting Points of 4-Methyl-2-heptene Isomers: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of the geometric isomers of 4-Methyl-2-heptene. Aimed at researchers, scientists, and professionals in drug development, this document details the physical properties of the cis (Z) and trans (E) isomers, outlines experimental protocols for their determination, and illustrates key concepts through diagrams.

Introduction to this compound Isomers

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆. The presence of a carbon-carbon double bond at the second position of the heptene chain allows for geometric isomerism, resulting in two distinct stereoisomers: cis-4-Methyl-2-heptene ((Z)-4-methylhept-2-ene) and trans-4-Methyl-2-heptene ((E)-4-methylhept-2-ene). This isomerism arises from the restricted rotation around the C=C double bond, leading to different spatial arrangements of the substituents. These structural differences, though subtle, give rise to distinct physical properties, including boiling and melting points, which are crucial for the identification, purification, and application of these compounds.

Physical Properties of this compound Isomers

The boiling and melting points of the cis and trans isomers of this compound are influenced by the differences in their molecular geometry and the resulting intermolecular forces. Generally, for alkenes, trans isomers, with their higher symmetry, tend to pack more efficiently into a crystal lattice, resulting in higher melting points compared to their cis counterparts.[1][2] Conversely, cis isomers often exhibit a small net dipole moment due to the arrangement of the alkyl groups on the same side of the double bond, which can lead to slightly stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point than the more symmetrical trans isomers where bond dipoles tend to cancel out.[3][4]

Data Summary

The available quantitative data for the boiling and melting points of the this compound isomers are summarized in the table below. It is important to note that some discrepancies exist in the reported literature values.

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| cis-4-Methyl-2-heptene | (Z)-4-methylhept-2-ene | 114[5] | Not available |

| trans-4-Methyl-2-heptene | (E)-4-methylhept-2-ene | 113.8–114.1[6] or 120.2 (estimate)[6] | -103.01 (estimate)[6] |

Experimental Protocols

The determination of the boiling and melting points of volatile organic compounds like the this compound isomers requires precise experimental techniques. The following sections describe standard methodologies that can be employed for this purpose.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For volatile liquids such as the isomers of this compound, distillation is a common and effective method for determining the boiling point.[8][9]

Simple Distillation Method [10]

-

Apparatus Setup : A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation : A small volume (e.g., 5-10 mL) of the purified this compound isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating : The flask is gently heated using a heating mantle or a water bath.

-

Data Collection : As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point of the substance.

-

Pressure Correction : Since the boiling point is dependent on the atmospheric pressure, the barometric pressure should be recorded. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like the this compound isomers, which have very low melting points, a specialized low-temperature apparatus is required. The general principle involves cooling the sample until it solidifies and then slowly warming it to observe the melting range.

Capillary Method [11]

-

Sample Preparation : A small amount of the liquid sample is introduced into a capillary tube, which is then sealed.

-

Cooling : The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or liquid nitrogen) to freeze the sample.

-

Apparatus Setup : The frozen sample in the capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a commercial melting point apparatus, that has been pre-cooled.[11]

-

Heating and Observation : The apparatus is allowed to warm up slowly. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance. A pure compound will typically have a sharp melting point range of 1-2°C.[12]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Isomer Structure and Physical Property Relationship.

Caption: Boiling Point Determination Workflow.

Caption: Melting Point Determination Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 5. cis-4-methyl-2-heptene [stenutz.eu]

- 6. Buy this compound (EVT-1572084) | 3404-56-6 [evitachem.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. athabascau.ca [athabascau.ca]

Solubility of 4-Methyl-2-heptene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-2-heptene, an unsaturated aliphatic hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information based on the general principles of solubility for nonpolar molecules, data from its structural isomer 1-octene, and established experimental protocols for solubility determination. This document is intended to serve as a valuable resource for laboratory professionals requiring guidance on solvent selection and the design of experiments involving this compound.

Introduction to this compound

This compound is an alkene with the chemical formula C₈H₁₆. As a member of the hydrocarbon family, its molecular structure is predominantly nonpolar. This lack of polarity is the primary determinant of its solubility behavior in various liquid media. The fundamental principle governing solubility is "like dissolves like," which predicts that nonpolar compounds will readily dissolve in nonpolar solvents, while showing limited solubility in polar solvents.[1][2][3]

Predicted Solubility Profile

Quantitative Solubility Data (for 1-Octene as a proxy)

The following table summarizes the available solubility and miscibility data for 1-octene (C₈H₁₆), which can be used as a reliable estimate for the behavior of this compound.

| Solvent | Polarity | Solubility/Miscibility of 1-Octene | Reference |

| Nonpolar Solvents | |||

| Hexane | Nonpolar | Miscible | [4] |

| Benzene | Nonpolar | Soluble | [5] |

| Dichloromethane | Nonpolar | Soluble | [5] |

| Carbon Tetrachloride | Nonpolar | Soluble | [1] |

| Petroleum Ether | Nonpolar | Soluble | [1] |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Soluble | [6][7] |

| Polar Protic Solvents | |||

| Ethanol | Polar Protic | Miscible | [6][7][8] |

| Diethyl Ether | Polar Protic | Miscible | [6][7][9] |

| Highly Polar Solvents | |||

| Water | Highly Polar | Insoluble (0.0041 mg/mL at 25 °C) | [8][10] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental workflow, based on the widely accepted shake-flask method, is recommended.[11][12][13]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Calibrated microsyringes

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound in an organic solvent.

Logical Relationships in Solubility

The solubility of a nonpolar compound like this compound is governed by intermolecular forces. The following diagram illustrates the principle of "like dissolves like."

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents is scarce, a strong qualitative and predictive understanding can be established based on its nonpolar chemical structure and data from its isomer, 1-octene. It is anticipated to be highly soluble in nonpolar solvents and miscible with moderately polar solvents like ethanol and diethyl ether, while being virtually insoluble in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is critical for researchers and professionals in drug development and other scientific fields to make informed decisions regarding solvent selection, reaction conditions, and purification processes involving this compound.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-OCTENE CAS#: 111-66-0 [m.chemicalbook.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sasoltechdata.com [sasoltechdata.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Structural Differences of C8H16 Alkene Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H16 represents a vast landscape of isomeric alkenes, each possessing unique structural nuances that dictate its physicochemical properties and reactivity. A thorough understanding of these structural differences is paramount for researchers in fields ranging from materials science to drug development, where isomeric purity can be critical. This technical guide provides a comprehensive overview of the structural isomers of C8H16 alkenes, their distinguishing characteristics, and the analytical methodologies employed for their differentiation.

Classification of C8H16 Alkene Isomers

The structural diversity of C8H16 alkenes arises from variations in the carbon skeleton (chain isomerism), the position of the double bond (positional isomerism), and the spatial arrangement of substituents around the double bond (geometric isomerism).

A systematic approach to identifying these isomers begins with the underlying alkane frameworks. Octane, the saturated C8 hydrocarbon, has 18 structural isomers.[1][2] Each of these can, in theory, give rise to multiple alkene isomers by the introduction of a double bond at various positions. The primary categories of C8H16 alkene isomers include:

-

Straight-Chain Octenes: These isomers feature an unbranched eight-carbon chain with the double bond at different locations. This includes oct-1-ene, and the (E)- and (Z)-isomers of oct-2-ene, oct-3-ene, and oct-4-ene.

-

Branched-Chain Alkenes: These constitute the largest group of C8H16 isomers and are derived from the branched isomers of octane. Examples include methylheptenes, dimethylhexenes, and ethylhexenes, each with numerous positional and geometric isomers.

The logical relationship between these isomer types can be visualized as a hierarchical classification.

Caption: Hierarchical classification of C8H16 alkene isomers.

Quantitative Physicochemical Data

The structural differences among C8H16 alkene isomers lead to distinct physical properties such as boiling point and density. These properties are influenced by factors like chain length, degree of branching, and stereochemistry. Generally, for a given carbon skeleton, the boiling point tends to decrease as the double bond moves towards the center of the chain. Increased branching also typically lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.

Table 1: Physicochemical Properties of Straight-Chain Octene Isomers

| Isomer | IUPAC Name | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Octene | oct-1-ene | 121-123 | 0.715 |

| (E)-2-Octene | (E)-oct-2-ene | 125 | 0.719 |

| (Z)-2-Octene | (Z)-oct-2-ene | 126 | 0.724 |

| (E)-3-Octene | (E)-oct-3-ene | 122 | 0.715 |

| (Z)-3-Octene | (Z)-oct-3-ene | 122 | 0.716 |

| (E)-4-Octene | (E)-oct-4-ene | 121 | 0.714 |

| (Z)-4-Octene | (Z)-oct-4-ene | 122 | 0.721 |

Table 2: Physicochemical Properties of Selected Branched C8H16 Alkene Isomers

| Isomer | IUPAC Name | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Methyl-1-heptene | 2-methylhept-1-ene | 117-120 | 0.713 |

| 3-Methylheptane (alkane for comparison) | 3-methylheptane | 118-120 | 0.705 |

| 2,3-Dimethyl-2-hexene | 2,3-dimethylhex-2-ene | 115-117 | 0.719 |

| 3,3-Dimethylhexane (alkane for comparison) | 3,3-dimethylhexane | 111.9 | Not available |

| 2,4-Dimethylhexane (alkane for comparison) | 2,4-dimethylhexane | Not available | Not available |

| 3,4-Dimethylhexane (alkane for comparison) | 3,4-dimethylhexane | 117 | 0.720 |

Experimental Protocols for Isomer Differentiation

The identification and differentiation of C8H16 alkene isomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of alkene isomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (protons on the double-bonded carbons) are highly diagnostic. Terminal alkenes (R-CH=CH₂) show characteristic signals for the =CH₂ and =CH- protons, while internal alkenes exhibit signals for the =CH-R protons. The coupling constants between vinylic protons can distinguish between (E) and (Z) isomers, with trans couplings typically being larger than cis couplings.

-

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are indicative of the substitution pattern. Terminal alkenes show a signal for the =CH₂ carbon at a different chemical shift than the =CH- carbon. The chemical shifts of the sp³ hybridized carbons in the rest of the molecule provide information about the branching of the carbon chain.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of a C=C double bond and for differentiating between some types of isomers.

-

C=C Stretch: A characteristic absorption band between 1620 and 1680 cm⁻¹ indicates the presence of a carbon-carbon double bond. The intensity of this band is variable and can be weak for highly substituted or symmetrical alkenes.

-

=C-H Stretch: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

-

=C-H Bend (Out-of-Plane): These strong absorptions in the 650-1000 cm⁻¹ region are often diagnostic of the substitution pattern around the double bond. For example, monosubstituted alkenes show two strong bands around 910 and 990 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of complex mixtures of volatile isomers like C8H16 alkenes.[3]

Experimental Workflow:

Caption: A simplified workflow for the analysis of C8H16 isomers using GC-MS.

Detailed Protocol:

-

Sample Preparation: The C8H16 isomer mixture is typically dissolved in a volatile organic solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 1-100 ppm).

-

Gas Chromatograph (GC) Conditions:

-

Column: A high-resolution capillary column is essential for separating closely related isomers. A polar stationary phase (e.g., a cyano- or polyethylene glycol-based column) is often preferred over a non-polar one as it can provide better selectivity based on dipole-dipole and π-π interactions with the alkene double bond.[4]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature program is crucial for resolving a complex mixture. A typical program starts at a low initial temperature (e.g., 40°C) and is ramped up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

-

Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid vaporization of the sample (e.g., 250°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is typically scanned over a mass range of m/z 35-350.

-

-

Data Analysis:

-

Retention Time: Each isomer will have a characteristic retention time at which it elutes from the GC column.

-

Mass Spectrum: The mass spectrum of each eluting compound is recorded. The molecular ion peak (at m/z 112 for C8H16) confirms the molecular weight. The fragmentation pattern, which is the collection of fragment ions produced upon ionization, provides structural information that can be used to identify the specific isomer. Comparison of the obtained mass spectra with a library of known spectra (e.g., NIST) aids in identification.

-

Synthesis and Purification of C8H16 Alkene Isomers

The preparation of specific C8H16 alkene isomers often involves standard organic synthesis reactions, followed by rigorous purification.

Synthesis

Common synthetic routes to alkenes include:

-

Dehydrohalogenation of Alkyl Halides: Treatment of an appropriate octyl halide with a strong base (e.g., potassium hydroxide in ethanol) can yield an octene. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) can be controlled by the choice of base and substrate.

-

Dehydration of Alcohols: Acid-catalyzed dehydration of an octanol can produce a mixture of octene isomers.[5]

-

Wittig Reaction: This reaction provides a highly versatile method for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonium ylide and carbonyl compound, specific (E) or (Z) isomers can be targeted.

-

Alkene Metathesis: This powerful catalytic reaction allows for the formation of new alkenes by the redistribution of C=C double bonds.[6]

Purification

Due to the often similar boiling points of alkene isomers, purification can be challenging.

-

Fractional Distillation: For isomers with a sufficient difference in boiling points (typically >10-20°C), fractional distillation can be an effective purification method.[7][8]

-

Preparative Gas Chromatography (Prep-GC): For the isolation of highly pure isomers, especially those with very close boiling points, preparative GC is the method of choice. This technique operates on the same principles as analytical GC but on a larger scale to collect separated components.

-

Column Chromatography: For some isomers, particularly those with differing polarities due to the position of the double bond, column chromatography on silica gel or alumina can be employed.

The synthesis and purification pathway for a specific C8H16 isomer can be visualized as follows:

References

- 1. 3-methylheptane [stenutz.eu]

- 2. quora.com [quora.com]

- 3. vurup.sk [vurup.sk]

- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. virtuouslifescience.com [virtuouslifescience.com]

- 6. 3-METHYLHEPTANE CAS#: 589-81-1 [m.chemicalbook.com]

- 7. Purification [chem.rochester.edu]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Qualitative and Quantitative Analysis of 4-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of 4-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an unsaturated aliphatic hydrocarbon and a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance, petrochemical, and environmental analysis.[1] The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, ensuring high sensitivity and selectivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in complex matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This combination is ideal for the analysis of volatile and semi-volatile organic compounds.[3][4][5][6] this compound (C8H16, MW: 112.21 g/mol ) is an alkene that can exist as (E) and (Z) stereoisomers.[7][8][9] Its analysis is critical for quality control in various industries and for monitoring its presence in environmental samples.

This application note presents a validated GC-MS method for the analysis of this compound. The methodology covers sample preparation, optimized GC-MS parameters, and data analysis procedures for both qualitative identification and quantitative determination.

Experimental Protocol

Materials and Reagents

-

Standard: this compound (≥98% purity)

-

Solvent: Hexane or Dichloromethane (GC grade)

-

Internal Standard (IS): Toluene-d8 or other suitable deuterated compound

-

Inert Gas: Helium (99.999% purity)

-

Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. The system should be equipped with an autosampler for precise and reproducible injections.

Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with hexane.

-

Internal Standard Spiking: Spike all standard and sample solutions with the internal standard to a final concentration of 10 µg/mL.

-

Sample Extraction (if applicable): For solid or liquid matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

GC-MS Parameters

The following table outlines the optimized parameters for the GC-MS analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Transfer Line Temp. | 280°C |

| Scan Range (m/z) | 40-200 amu |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Quantitative Data Summary for this compound Analysis

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | ~ 7.8 | 56 | 41 | 97 |

| Toluene-d8 (IS) | ~ 8.5 | 98 | 69 | 42 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Results and Discussion

Qualitative Analysis

The identification of this compound is achieved by comparing the acquired mass spectrum of the chromatographic peak with the reference mass spectrum from the National Institute of Standards and Technology (NIST) library. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 112, although it may be of low abundance. The fragmentation pattern is key to its identification.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to the formation of several characteristic ions. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed fragmentation of this compound in EI-MS.

The base peak is typically observed at m/z 56, resulting from a McLafferty rearrangement. Other significant fragments are observed at m/z 41 and 97, corresponding to the loss of a methyl group from the molecular ion.

Quantitative Analysis

The quantitative analysis of this compound is performed using the internal standard method.[10][11] A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The use of an internal standard corrects for variations in injection volume and instrument response. The method should demonstrate good linearity over the calibrated concentration range, with a correlation coefficient (R²) greater than 0.995.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The detailed protocol, including sample preparation, instrument parameters, and data analysis procedures, can be readily implemented in analytical laboratories. The use of an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research, quality control, and environmental monitoring.

References

- 1. Human Metabolome Database: Showing metabocard for (E)-4-Methyl-2-heptene (HMDB0061910) [hmdb.ca]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. dem.ri.gov [dem.ri.gov]

- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C8H16 | CID 5352648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. google.com [google.com]

Application Note: Gas Chromatographic Separation of (E) and (Z)-4-Methyl-2-heptene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptene is a volatile organic compound that exists as two geometric isomers, (E)-4-Methyl-2-heptene and (Z)-4-Methyl-2-heptene. The accurate separation and quantification of these isomers are crucial in various fields, including organic synthesis, petrochemical analysis, and flavor and fragrance research, where the isomeric ratio can significantly impact the chemical and biological properties of a product. Gas chromatography (GC) is the premier analytical technique for the separation of such volatile compounds. This application note presents two detailed protocols for the baseline separation of (E) and (Z)-4-Methyl-2-heptene using capillary GC with two different stationary phases: a nonpolar phase and a polar phase.

Principle of Separation

The separation of geometric isomers by gas chromatography is governed by the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. The choice of the stationary phase is the most critical parameter influencing this separation.

-

Nonpolar Stationary Phases: On nonpolar columns, such as those with a 100% dimethylpolysiloxane phase, separation is primarily dictated by the boiling points of the analytes.[1] Generally, for alkene isomers, the trans (E) isomer is more linear, has a lower boiling point, and thus elutes before the more U-shaped cis (Z) isomer.[2]

-

Polar Stationary Phases: Polar columns, such as those containing polyethylene glycol (e.g., Carbowax) or a cyanopropyl phase, provide an alternative selectivity.[3] These phases interact more strongly with the π-electrons of the carbon-carbon double bond.[4] This can lead to increased retention for both isomers compared to a nonpolar column and may alter the elution order based on the specific interactions and the steric accessibility of the double bond.

Experimental Protocols

This section details the necessary equipment, reagents, sample preparation, and two distinct GC methodologies for the separation of (E) and (Z)-4-Methyl-2-heptene.

Apparatus and Materials

-

Gas Chromatograph (GC): Any modern GC system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID) is suitable.

-

GC Columns:

-

Method A (Nonpolar): DB-1, HP-1, or equivalent 100% dimethylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Method B (Polar): DB-WAX, Carbowax 20M, or equivalent polyethylene glycol capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Gases: Helium or Hydrogen (carrier gas, high purity), Nitrogen (makeup gas), Hydrogen and compressed air (for FID).

-

Syringes: 10 µL GC syringe for liquid injection.

-